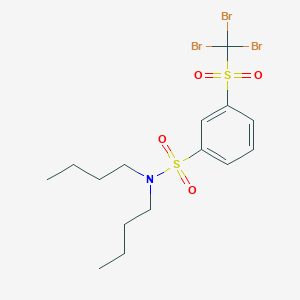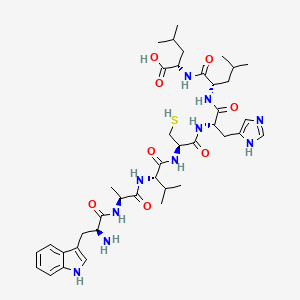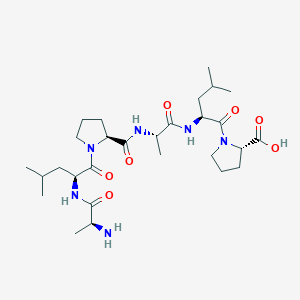
N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide: is an organosulfur compound characterized by the presence of sulfonamide and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide typically involves the reaction of 3-(tribromomethanesulfonyl)benzenesulfonyl chloride with dibutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Formation of new sulfonamide derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various sulfonamide-based compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial enzymes, inhibiting their activity and preventing bacterial growth.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its sulfonamide group imparts desirable properties such as thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the inhibition of metabolic pathways essential for bacterial survival.
Comparaison Avec Des Composés Similaires
- N,N-Dibutyl-3-(bromomethanesulfonyl)benzene-1-sulfonamide
- N,N-Dibutyl-3-(chloromethanesulfonyl)benzene-1-sulfonamide
- N,N-Dibutyl-3-(iodomethanesulfonyl)benzene-1-sulfonamide
Uniqueness: N,N-Dibutyl-3-(tribromomethanesulfonyl)benzene-1-sulfonamide is unique due to the presence of three bromine atoms in the sulfonyl group. This structural feature enhances its reactivity and potential for forming various derivatives. Additionally, the tribromomethanesulfonyl group imparts distinct physicochemical properties, making it suitable for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
532392-03-3 |
|---|---|
Formule moléculaire |
C15H22Br3NO4S2 |
Poids moléculaire |
584.2 g/mol |
Nom IUPAC |
N,N-dibutyl-3-(tribromomethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C15H22Br3NO4S2/c1-3-5-10-19(11-6-4-2)25(22,23)14-9-7-8-13(12-14)24(20,21)15(16,17)18/h7-9,12H,3-6,10-11H2,1-2H3 |
Clé InChI |
YDYNXOJPEUZIQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)

![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)

![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)

![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
